5-Chloro-4-hydrazinyl-8-methylquinoline
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-4-hydrazinyl-8-methylquinoline typically involves the reaction of 4-chloro-8-methylquinoline with hydrazine hydrate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the hydrazinyl derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-4-hydrazinyl-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-4-hydrazinyl-8-methylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinyl-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-Chloro-4-hydrazinyl-8-methylquinoline can be compared with other similar compounds, such as:
4-Chloro-8-methylquinoline: A precursor in the synthesis of this compound.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Formed through the oxidation of quinoline derivatives and studied for their biological activities.
The uniqueness of this compound lies in its specific hydrazinyl substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
5-Chloro-4-hydrazinyl-8-methylquinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential in medicinal chemistry, especially in the development of new therapeutic agents. The biological activity of this compound encompasses antimicrobial, anticancer, and anti-inflammatory effects, making it a subject of significant research interest.
The molecular formula of this compound is C10H9ClN4. The structure features a chloro substituent at the 5-position, a hydrazine group at the 4-position, and a methyl group at the 8-position of the quinoline ring. These functional groups contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism may involve the inhibition of bacterial DNA gyrase or topoisomerase, enzymes critical for bacterial replication.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives of quinoline have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . In vitro studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Anti-inflammatory Effects
Quinoline derivatives are also recognized for their anti-inflammatory properties. The hydrazine moiety in this compound may play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This activity positions the compound as a potential candidate for treating inflammatory diseases.
Case Study 1: Antimicrobial Testing
In a comparative study, various quinoline derivatives were tested for their antimicrobial efficacy. This compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Ciprofloxacin | 16 | Staphylococcus aureus |
Ampicillin | 64 | Escherichia coli |
Case Study 2: Anticancer Activity
A study evaluating the cytotoxic effects of various quinoline derivatives on human cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations above 10 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 20 |
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- DNA Interaction : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The hydrazine group may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Cytokine Modulation : The compound may influence signaling pathways that regulate inflammation and immune responses.
Properties
IUPAC Name |
(5-chloro-8-methylquinolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-2-3-7(11)9-8(14-12)4-5-13-10(6)9/h2-5H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKCPKNGLLRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC=N2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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